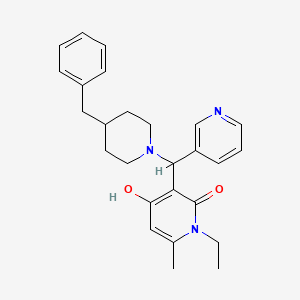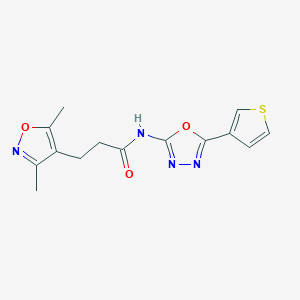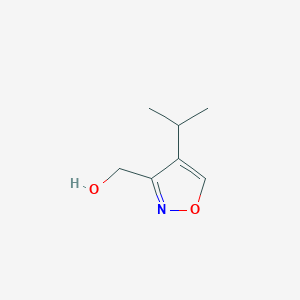
3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one" is a derivative of 2-pyridinone, which is a class of compounds known for their biological activities, including inhibition of reverse transcriptase in HIV-1. These compounds have been the subject of various studies due to their potential as therapeutic agents.
Synthesis Analysis
The synthesis of related 2-pyridinone derivatives has been reported in the literature. For instance, a series of 3,3'-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives were synthesized through a multi-component reaction catalyzed by l-proline, which is an environmentally friendly method with high yield . Another study reported the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, which could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of N-benzyl-substituted 2-ethyl-3-hydroxypyridin-4-ones has been determined, revealing that these compounds form dimeric pairs through hydrogen bonding . This information is relevant as it provides insight into the potential intermolecular interactions of the compound , which may also exhibit similar hydrogen-bonded dimeric structures.
Chemical Reactions Analysis
The reactivity of 2-pyridinone derivatives can vary depending on the substituents present on the pyridinone ring. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents leads to various products, including 4H-pyrano[3,2-c]pyridines and 3,3'-benzylidenebis derivatives . These reactions demonstrate the versatility of 2-pyridinone derivatives in chemical synthesis, which could be applicable to the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not directly reported, related compounds have been studied. For instance, the antibacterial, antifungal, and anthelmintic activities of certain pyridinium hydroxide inner salt derivatives have been evaluated, although they were found to be noninhibitory to Gram-negative bacteria and parasites . Additionally, the synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors have been conducted, with some compounds showing potent antiviral activity .
科学的研究の応用
Molecular Structures and Hydrogen Bonding
The molecular structures of several N-benzyl-substituted 2-ethyl-3-hydroxypyridin-4-ones have been determined, showing that these compounds form dimeric pairs through hydrogen bonding. This characteristic is significant for understanding the molecular interactions and assembly in crystals, providing insights into the design of materials with specific properties (Burgess et al., 1998).
Role of Hydrogen Bonds in Molecular Packing
The study of molecular and crystal structures of related compounds has highlighted the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Such insights are crucial for the development of novel materials with tailored properties (Kuleshova & Khrustalev, 2000).
Chemosensors for pH Discrimination
Compounds with similar structural features have been explored as fluorescent chemosensors for pH, showing significant potential for biological and chemical sensing applications. These chemosensors can distinguish between different pH environments, which is valuable for medical diagnostics, including the discrimination between normal cells and cancer cells (Dhawa et al., 2020).
Reaction Mechanisms and Complex Formation
Research into the reactions of π-allylic palladium(II) complexes with pyridine and its derivatives, including compounds with similar structural motifs, contributes to the understanding of complex formation and reaction mechanisms in organometallic chemistry. This knowledge is fundamental for the synthesis of new compounds and catalysts (Baba et al., 1974).
Synthesis and Biological Activity
The synthesis of novel compounds through multi-component reactions, such as those related to 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, has implications for the discovery of new drugs with various physiological activities. These synthetic methodologies offer environmentally friendly, high-yield, and straightforward approaches to potentially biologically active compounds (Shi et al., 2008).
作用機序
特性
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-3-29-19(2)16-23(30)24(26(29)31)25(22-10-7-13-27-18-22)28-14-11-21(12-15-28)17-20-8-5-4-6-9-20/h4-10,13,16,18,21,25,30H,3,11-12,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPNGLFOUGEQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCC(CC3)CC4=CC=CC=C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500131.png)
![2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2500132.png)
![N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2500133.png)
![(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2500134.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2500135.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2500140.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2500141.png)
![1-(2,5-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2500142.png)
![Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2500143.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2500148.png)
![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2500150.png)